molecular formula C18H18N2O B183758 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro- CAS No. 56533-62-1

1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-

Cat. No. B183758
CAS RN: 56533-62-1
M. Wt: 278.3 g/mol
InChI Key: KQDAQWJJUFDJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole is a heterocyclic compound known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . It is an important system that provides the skeleton to many bioactive compounds . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary widely. The basic indole structure contains a benzenoid nucleus . For the specific molecular structure of “1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-”, more specific information would be needed.


Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific chemical reactions involving “1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-” are not available in the sources I found.


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-” are not available in the sources I found.

Safety And Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structure. Some indole derivatives may be classified as Acute Tox. 3 Oral .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

1,2-bis(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(20-12-10-15-6-2-4-8-17(15)20)13-19-11-9-14-5-1-3-7-16(14)19/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDAQWJJUFDJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205094
Record name 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-

CAS RN

56533-62-1
Record name 1H-Indole, 1-[(2,3-dihydro-1H-indol-1-yl)acetyl]-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56533-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056533621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1-((2,3-dihydro-1H-indol-1-yl)acetyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.